

synthesis of camphor oxime from camphor and hydroxylamine

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Compound of Interest

Compound Name: Camphor oxime

Cat. No.: B8808870

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An In-depth Technical Guide to the Synthesis of **Camphor Oxime**

Introduction

Camphor oxime (C₁₀H₁₇NO) is a bicyclic monoterpene derivative synthesized from camphor, a readily available natural product.^{[1][2]} It is formed through the condensation reaction of camphor with hydroxylamine.^{[3][4]} The presence of the oxime functional group (-C=N-OH) and the inherent chirality of the camphor backbone make **camphor oxime** a valuable chiral intermediate in organic synthesis.^{[1][5]} It serves as a precursor for the synthesis of other nitrogen-containing compounds, such as amides and nitriles, and is utilized in medicinal chemistry and as a chiral auxiliary.^{[5][6]} This guide provides a comprehensive overview of its synthesis, including the reaction mechanism, detailed experimental protocols, and key quantitative data for researchers and professionals in drug development.

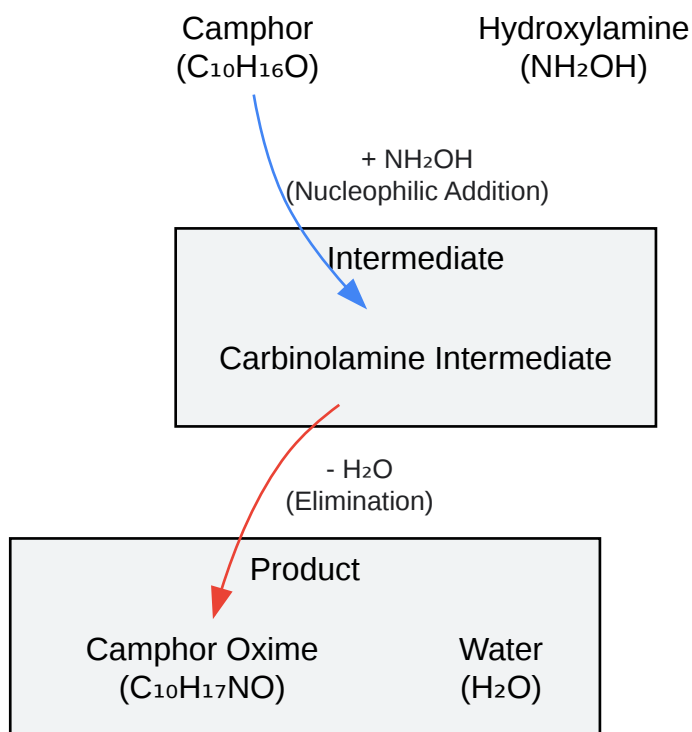
Reaction Mechanism and Pathway

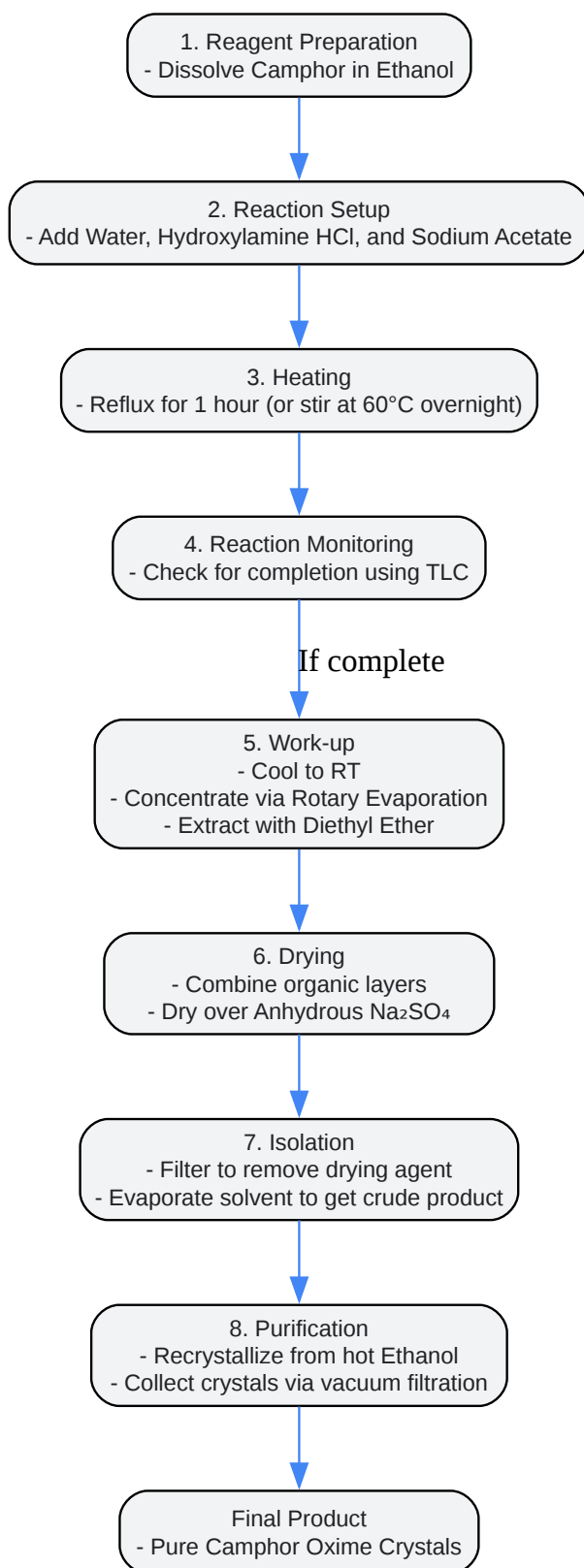
The synthesis of **camphor oxime** from camphor and hydroxylamine proceeds through a well-established nucleophilic addition-elimination mechanism.^{[1][6]} The reaction is typically conducted in the presence of a base, such as sodium acetate or sodium hydroxide, which deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile.

The mechanism involves two primary stages:

- **Nucleophilic Addition:** The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the camphor molecule. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.
- **Elimination (Dehydration):** The carbinolamine intermediate is unstable and subsequently undergoes dehydration. The elimination of a water molecule results in the formation of the stable carbon-nitrogen double bond (C=N) characteristic of the oxime.

The rigid bicyclic structure of camphor is retained throughout the reaction, ensuring the stereospecificity of the product.^[1]





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